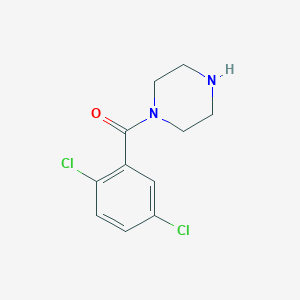

1-(2,5-Dichlorobenzoyl)piperazine

Description

Properties

Molecular Formula |

C11H12Cl2N2O |

|---|---|

Molecular Weight |

259.13 g/mol |

IUPAC Name |

(2,5-dichlorophenyl)-piperazin-1-ylmethanone |

InChI |

InChI=1S/C11H12Cl2N2O/c12-8-1-2-10(13)9(7-8)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 |

InChI Key |

GUAAGQUEVWSESI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Solvent Optimization

In a representative procedure, anhydrous piperazine (6.89 g, 80 mmol) is dissolved in tetrahydrofuran (THF, 40 mL) under nitrogen atmosphere. 2,5-Dichlorobenzoyl chloride (20 mmol) is added dropwise, followed by triethylamine (24 mmol) to scavenge HCl. The mixture is refluxed for 4–6 hours, with reaction progress monitored by thin-layer chromatography (TLC). Post-reaction, the mixture is filtered, concentrated, and purified via column chromatography (ethyl acetate/hexane, 7:3) to yield the product as a white solid.

Key Parameters:

- Solvent: THF or dichloromethane (DCM) are preferred for their ability to dissolve both aromatic chlorides and piperazine.

- Temperature: Reflux conditions (66–80°C in THF, 40°C in DCM) optimize reaction kinetics without promoting side reactions.

- Base: Triethylamine or sodium carbonate ensures efficient HCl neutralization, critical for preventing piperazine quaternization.

Yield and Purity Considerations

Reported yields for analogous benzoylpiperazines range from 75% to 97%, depending on stoichiometry and purification methods. For instance, the synthesis of 1-(3,4-dichlorophenyl)piperazine achieved a 75% yield after column chromatography, while 1-(2,4-dichlorobenzyl)piperazine reached 97% yield under similar conditions. Impurities typically arise from over-alkylation or residual starting materials, necessitating rigorous washing with aqueous NaOH (pH >12) and multiple solvent extractions.

Cyclization of 2,5-Dichloroaniline Derivatives

An alternative industrial-scale method involves the cyclization of 2,5-dichloroaniline with bis(2-chloroethyl)amine hydrochloride, as demonstrated in patented protocols for related dichlorophenylpiperazines. This one-pot approach reduces intermediate isolation steps, enhancing cost efficiency.

Reaction Mechanism and Kinetics

The reaction proceeds through nucleophilic aromatic substitution, where the amine group of 2,5-dichloroaniline displaces chloride ions from bis(2-chloroethyl)amine hydrochloride. Cyclization occurs intramolecularly, forming the piperazine ring.

Optimized Conditions:

Industrial Scalability Challenges

While this method achieves yields up to 59.5% with HPLC purity >99.5%, challenges include:

- Waste Management: High chloride ion concentration necessitates neutralization before disposal.

- Energy Costs: Prolonged high-temperature reactions increase operational expenses.

- Purification: Recrystallization from ethanol/water mixtures is required to remove unreacted aniline derivatives.

Coupling Reactions Using Carbodiimide Reagents

Recent advances employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxyl group of 2,5-dichlorobenzoic acid for reaction with piperazine. This method circumvents the need for benzoyl chloride synthesis, enhancing safety.

Procedure and Advantages

- Activation: 2,5-Dichlorobenzoic acid (1 mmol) and EDC (1.5 mmol) are dissolved in dimethylformamide (DMF) at 5°C.

- Coupling: Piperazine (1.2 mmol) and HOBt (1.5 mmol) are added, followed by stirring at room temperature for 12 hours.

- Workup: The product is isolated via ice-water precipitation and purified by recrystallization.

Yield: 66–82% for analogous pyrimidine-pyrazole-piperazine hybrids.

Purity: >98% by ¹H NMR, with minimal diacylpiperazine byproducts.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 75–97 | 95–99 | Moderate | Benzoyl chloride instability |

| Cyclization | 59–75 | >99.5 | High | High energy input, waste generation |

| Carbodiimide Coupling | 66–82 | 98–99 | Low | Cost of coupling reagents |

Reaction Optimization Strategies

Solvent Selection

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2,5-dichlorobenzoyl group participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects of chlorine atoms. Key reactions include:

Mechanistic Insight :

-

Chlorine atoms at the 2- and 5-positions activate the benzoyl ring for NAS, favoring para substitution (C-4 position) due to steric and electronic factors .

-

Piperazine’s secondary amine facilitates deprotonation, enhancing nucleophilicity in polar aprotic solvents .

Hydrolysis Reactions

Controlled hydrolysis under acidic or basic conditions cleaves the amide bond:

Notable Observations :

-

Hydrolysis rates depend on solvent polarity, with ethanol-water mixtures accelerating reaction kinetics .

Cyclization Reactions

Intramolecular cyclization forms bioactive heterocycles:

Key Findings :

-

Cyclization efficiency correlates with electron-deficient acyl groups .

-

Spirocyclic derivatives show enhanced binding to PARP-1’s NAD⁺-binding domain due to conformational rigidity .

Acylation and Alkylation

The piperazine nitrogen undergoes further functionalization:

Optimization Notes :

-

Acylation requires stoichiometric bases (e.g., triethylamine) to neutralize HCl byproducts .

-

Alkylation yields improve with phase-transfer catalysts (e.g., TBAB) .

Coordination Chemistry

The piperazine moiety acts as a ligand for transition metals:

Applications :

-

Copper complexes exhibit antimicrobial activity (MIC: 8–16 μg/mL against S. aureus) .

-

Palladium catalysts enable Suzuki-Miyaura couplings with aryl bromides .

Case Studies in Drug Development

1-(2,5-Dichlorobenzoyl)piperazine serves as a scaffold for bioactive molecules:

-

Anticancer Agents : Piperazine-2,5-dione derivatives inhibit PARP-1 with IC₅₀ values <1 μM, showing selectivity over PARP-2 .

-

Antimicrobials : Thiourea derivatives exhibit broad-spectrum activity (MIC: 4–32 μg/mL) .

-

Neuropharmacology : N-alkylated analogs act as dopamine D₂/D₃ receptor partial agonists .

Stability and Degradation

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential as an insect repellent and insecticidal agent.

Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.

Industry: Used in the development of agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of (2,5-dichlorophenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Functional Differences

Piperazine derivatives are broadly classified into phenylpiperazines (aryl-substituted) and benzylpiperazines (arylalkyl-substituted). Substitutions on the aromatic ring (e.g., halogens, methoxy, or trifluoromethyl groups) significantly alter physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Table 1: Comparison of Selected Piperazine Derivatives

*Calculated based on molecular formula C11H11Cl2N2O.

Physicochemical Properties

- Lipophilicity : Chlorine atoms and benzoyl groups increase logP values, enhancing membrane permeability. For example, TFMPP (logP ~2.6) exhibits better CNS penetration than mCPP .

- Solubility : Electron-withdrawing substituents (e.g., Cl, CF3) reduce aqueous solubility, necessitating formulation adjustments for therapeutic use.

Biological Activity

1-(2,5-Dichlorobenzoyl)piperazine is a compound that has garnered interest in various fields, particularly in pharmacology and toxicology. Its potential biological activities, including insecticidal properties and interactions with specific molecular targets, make it a candidate for further research. This article aims to summarize the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and case studies.

Chemical Structure and Synthesis

The compound this compound features a piperazine ring substituted with a dichlorobenzoyl group. The synthesis typically involves the reaction of piperazine with 2,5-dichlorobenzoyl chloride under basic conditions. This method allows for the generation of various derivatives that can exhibit different biological activities.

This compound interacts with specific molecular targets in biological systems. It has been shown to inhibit certain enzymes involved in cell signaling pathways, which can affect cellular processes such as proliferation and apoptosis. This mechanism suggests potential applications in cancer therapy and other diseases where these pathways are disrupted.

Insecticidal Properties

Research indicates that this compound exhibits insecticidal activity. It has been studied as a potential insect repellent and insecticidal agent due to its ability to disrupt the normal functioning of insect physiology. The compound's effectiveness against various insect species highlights its utility in pest control.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it is particularly effective against Staphylococcus aureus and Escherichia coli, among others .

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

| Bacillus cereus | 20 |

Case Studies

Several studies have documented the biological effects of this compound:

- Anticancer Activity : A study focused on the design and synthesis of new derivatives based on this compound showed promising anticancer activity through molecular docking studies. The derivatives were found to interact with cancer cell receptors effectively .

- Oxidative Stress Induction : Another investigation revealed that certain derivatives could induce oxidative stress in cells via the IL-6/Nrf2 loop pathway, suggesting potential applications in treating oxidative stress-related diseases .

- Multitarget Activity : Recent research indicated that derivatives of this compound could exhibit multitarget activity by acting as agonists for dopamine receptors (D2) and serotonin receptors (5-HT1A), which are crucial in managing psychiatric disorders .

Q & A

Q. What are the established synthetic routes for 1-(2,5-Dichlorobenzoyl)piperazine, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis of this compound derivatives often involves nucleophilic substitution or coupling reactions. For example, a two-step approach can be adapted:

Intermediate Formation : React 1-(2,5-dichlorophenyl)piperazine with acylating agents (e.g., chloroacetyl chloride) in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) under reflux .

Purification : Use column chromatography (silica gel, ethyl acetate:hexane 1:8) to isolate the product .

Optimization tips:

- Extend reaction time (e.g., 30 hours for toluene reflux ).

- Adjust molar ratios (e.g., 1.2 equiv. of azidobenzene derivatives for click chemistry ).

Q. What purification techniques are effective for isolating this compound from complex mixtures?

- Methodological Answer :

- Column Chromatography : Silica gel with ethyl acetate:hexane (1:8) resolves polar byproducts. Monitor via TLC (Rf ~0.55 in dichloromethane:methanol 10:1) .

- Recrystallization : Use ethyl acetate or ethanol for high-purity crystals, especially for structural analysis .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate this compound’s interaction with biological targets?

- Methodological Answer :

- Target Selection : Prioritize receptors like serotonin (5-HT) subtypes, as structurally similar piperazines (e.g., mCPP) show affinity for 5-HT2B/2C .

- Software : Use AutoDock Vina or Schrödinger Suite. Dock the compound into crystal structures (e.g., PDB ID 6WGT for 5-HT2B).

- Validation : Compare docking scores with known agonists/antagonists and validate via in vitro assays (e.g., cAMP modulation ).

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions may arise from variability in:

- Physicochemical Properties : Measure solubility (e.g., >48.7 µg/mL at pH 7.4 ) and pKa (use potentiometric titration ).

- Experimental Design : Standardize assays (e.g., fixed cell lines for receptor binding vs. primary cultures).

- Data Analysis : Apply multivariate statistics to account for confounding factors (e.g., solvent effects ).

Q. What advanced structural characterization methods are recommended for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.